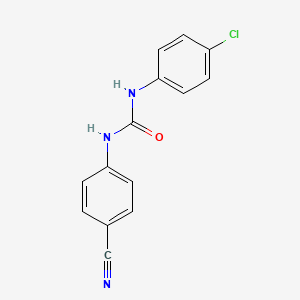

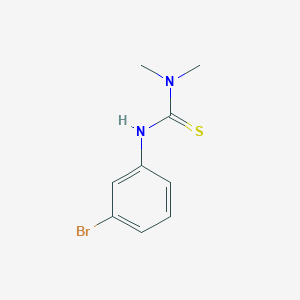

![molecular formula C18H25N3O2S B5504328 2-allyl-3-oxo-N-(2-thienylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5504328.png)

2-allyl-3-oxo-N-(2-thienylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives often involves cascade cyclization reactions, including [5+1] double Michael addition reactions. A method developed for synthesizing 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones spiro-heterocyclic derivatives employs cascade cyclization of N,N-dimethylbarbituric acid with diaryldivinylketones in the presence of diethylamine at ambient temperature, yielding products with excellent yields (Islam et al., 2017). Similarly, catalyst-free synthesis approaches have been developed for nitrogen-containing spiro heterocycles, including diazaspiro[5.5]undecane derivatives, demonstrating the efficiency and versatility of these synthetic routes (Aggarwal et al., 2014).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives, including "2-allyl-3-oxo-N-(2-thienylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide," is often elucidated using NMR and X-ray crystallographic techniques. These studies reveal that the cyclohexanone unit within the spirocycles typically prefers a chair conformation, with intermolecular hydrogen bonding and π–π stacking interactions playing crucial roles in crystal packing (Islam et al., 2017).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, reflecting their rich chemical properties. For instance, their synthesis from 1,5-diaryl-1,4-pentadien-3-ones and barbituric acids underlines their reactivity towards nucleophilic addition and cyclization reactions (Ahmed et al., 2005). Moreover, the electrochemical properties of these compounds have been explored, demonstrating their potential in redox reactions and highlighting their versatility in synthetic chemistry (Abou-Elenien et al., 1991).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility and melting points, are influenced by their molecular structure. The presence of various substituents can significantly affect these properties, as demonstrated in studies involving the synthesis and characterization of these compounds. The solvatochromic analysis and TDDFT calculations provide insights into their photophysical behavior, indicating the impact of solvent polarity on their optical properties (Aggarwal & Khurana, 2015).

Chemical Properties Analysis

The chemical properties of diazaspiro[5.5]undecane derivatives are marked by their reactivity and functional group transformations. These compounds serve as versatile intermediates in organic synthesis, facilitating the construction of complex molecular architectures. Their reactivity with various electrophiles and nucleophiles showcases the broad utility of these spirocyclic compounds in medicinal chemistry and drug discovery (Cordes et al., 2013).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Researchers have developed efficient methods for synthesizing nitrogen-containing spiro heterocycles, including diazaspiro[5.5]undecane derivatives, through catalyst-free double Michael addition reactions. This process yields high-quality compounds within a short reaction time, showcasing the structural versatility and synthetic accessibility of these molecules (Aggarwal, Vij, & Khurana, 2014). Additionally, the microwave-assisted solid-phase synthesis of diazaspirocycles demonstrates the practicality of generating these compounds efficiently, further highlighting their applicability in drug discovery and development (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).

Photophysical Studies and Solvatochromic Analysis

Diazaspiro compounds exhibit interesting photophysical behaviors, with studies indicating that their stokes shift increases with the polarity of solvents. This solvatochromism, analyzed through various methods, suggests potential applications in the development of novel optical materials and sensors (Aggarwal & Khurana, 2015).

Electrochemical Properties

The electrochemical study of diazaspiro[5.5]undecane-3,5-diones reveals unique redox behavior, offering insights into their potential use in electrochemical applications and the design of redox-active materials (Abou-Elenien, Aboutabl, Sherin, & Fahmy, 1991).

Biological Activities and Therapeutic Potentials

The exploration of diazaspiro[5.5]undecane derivatives has uncovered their potential in addressing various health conditions. For instance, certain derivatives have been identified for their antihypertensive properties, suggesting a novel approach to managing high blood pressure (Clark et al., 1983). Moreover, studies on their anticonvulsant profiles offer promising leads for the development of new antiepileptic drugs (Aboul-Enein et al., 2014).

Mécanisme D'action

Propriétés

IUPAC Name |

3-oxo-2-prop-2-enyl-N-(thiophen-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2S/c1-2-9-21-14-18(6-5-16(21)22)7-10-20(11-8-18)17(23)19-13-15-4-3-12-24-15/h2-4,12H,1,5-11,13-14H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKMJKDFDIGHAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CC2(CCC1=O)CCN(CC2)C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

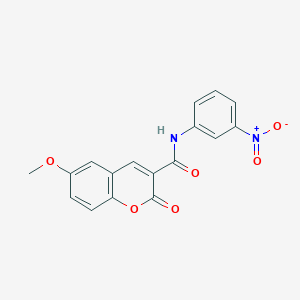

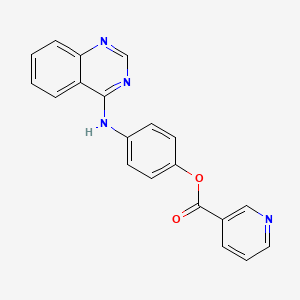

![2-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B5504272.png)

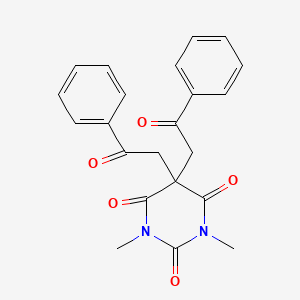

![4-(diethylamino)-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5504276.png)

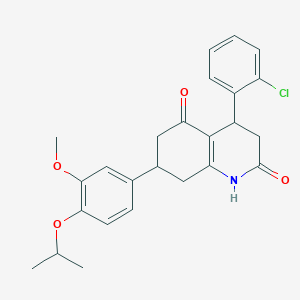

![9-[3-(2-aminoethyl)benzyl]-2-cyclopropyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5504289.png)

![1-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B5504305.png)

![2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5504315.png)

![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5504323.png)

![N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5504325.png)

![N-[4-(cyclopentyloxy)phenyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5504327.png)